(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol
Overview
Description
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a 2-methylpropoxy group and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-(2-methylpropoxy)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction conditions typically include the use of a solvent such as ethanol or methanol, and a reducing agent like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. Catalysts may also be employed to enhance the efficiency of the reduction process.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction of the compound can be achieved using strong reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: The major products formed include 4-(2-methylpropoxy)benzaldehyde and 4-(2-methylpropoxy)benzoic acid.
Reduction: The major product is the fully reduced alcohol.
Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
(1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. Its effects on cellular processes are mediated through its binding to receptors or other macromolecules, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Methylpropyl)phenyl]ethanone: This compound is structurally similar but lacks the hydroxyl group present in (1S)-1-[4-(2-methylpropoxy)phenyl]ethan-1-ol.
4-(2-Methylpropoxy)benzaldehyde: This compound is an intermediate in the synthesis of this compound and shares the same phenyl ring substitution.
Uniqueness
The presence of the hydroxyl group in this compound imparts unique chemical and physical properties, such as increased polarity and the ability to form hydrogen bonds
Properties
IUPAC Name |
(1S)-1-[4-(2-methylpropoxy)phenyl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-14-12-6-4-11(5-7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIRRYYGTXHVRQ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OCC(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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